molecular formula C6H9ClN2O B1402890 5-Ethyl-2-pyrimidinol hydrochloride CAS No. 117889-72-2

5-Ethyl-2-pyrimidinol hydrochloride

Cat. No.: B1402890
CAS No.: 117889-72-2
M. Wt: 160.6 g/mol
InChI Key: WIPOCQXMAZCVTA-UHFFFAOYSA-N
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Description

5-Ethyl-2-pyrimidinol hydrochloride is a chemical compound with the empirical formula C6H9ClN2O . It has a molecular weight of 160.60 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The SMILES string representation of this compound is Cl.CCc1cnc(O)nc1 . This representation can be used to generate a 2D structure of the molecule. For a 3D structure analysis, advanced computational chemistry software would be required.


Chemical Reactions Analysis

Specific chemical reactions involving this compound are not provided in the available resources. For detailed reaction mechanisms and conditions, it’s recommended to refer to peer-reviewed papers or technical documents related to this compound .


Physical And Chemical Properties Analysis

This compound is a solid compound . The InChI key, which is a unique identifier for chemical substances, is WIPOCQXMAZCVTA-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis and Chemical Properties

5-Ethyl-2-pyrimidinol hydrochloride derivatives are involved in various chemical synthesis and properties studies. For instance, the compound is involved in the synthesis of pyrimidine derivatives, showcasing a range of biological activities, including anti-inflammatory and analgesic activities. Compounds derived from pyrimidine structures have exhibited significant anti-inflammatory and analgesic activities, with some compounds demonstrating up to 75% analgesic activity at specific dosages (Sondhi et al., 2009).

Biochemical Interactions and Applications

The biochemical applications of this compound derivatives extend to antimicrobial and antifolate activities. For instance, certain derivatives have been synthesized as potential inhibitors of dihydrofolate reductase, showing promising results as antitumor agents (Gangjee et al., 2007). Additionally, some pyrimidine derivatives have exhibited good antibacterial and antifungal activities, comparable to certain standard drugs, confirming their significance in antimicrobial research (Hossan et al., 2012).

Materials Chemistry and Host-Guest Interactions

In materials chemistry, this compound derivatives have been used in the formation of heterotopic metallacalix[n]arenes, contributing to the understanding of host-guest chemistry and the synthesis of complex molecular structures (Galindo et al., 2004).

Antioxidant Properties

The derivatives of this compound have shown promising antioxidant activities, comparable to known antioxidants like butylated hydroxytoluene, indicating their potential use in combating oxidative stress (Rani et al., 2012).

Safety and Hazards

According to the safety information provided by Sigma-Aldrich, 5-Ethyl-2-pyrimidinol hydrochloride is classified as Acute Tox. 4 Oral - Eye Dam. 1 . The hazard statements are H302 - H318, which means it is harmful if swallowed and causes serious eye damage . The precautionary statements are P280 - P305 + P351 + P338, which advise wearing protective gloves/clothing/eye protection/face protection, and rinsing cautiously with water in case of contact with eyes .

Future Directions

As 5-Ethyl-2-pyrimidinol hydrochloride is provided to early discovery researchers, it may be used in various research projects . The future directions of this compound would depend on the results of these research studies. For more specific future directions, it’s recommended to refer to recent publications related to this compound.

Properties

IUPAC Name

5-ethyl-1H-pyrimidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O.ClH/c1-2-5-3-7-6(9)8-4-5;/h3-4H,2H2,1H3,(H,7,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIPOCQXMAZCVTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CNC(=O)N=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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